5-Chloro-benzooxazole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

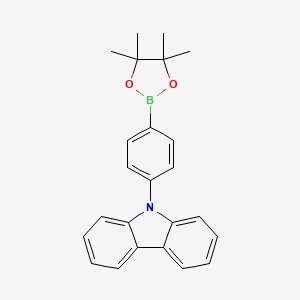

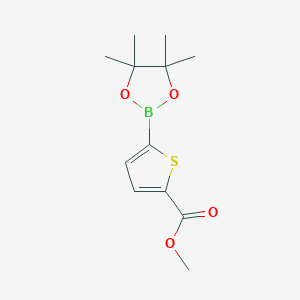

5-Chloro-benzooxazole-2-carboxylic acid is an organic compound with the molecular formula C8H4ClNO3 . The term “benzooxazole” forms the core structure of this compound, which is a heterocyclic compound that consists of a benzene ring fused with an oxazole ring .

Molecular Structure Analysis

The molecular structure of 5-Chloro-benzooxazole-2-carboxylic acid consists of a benzene ring fused with an oxazole ring, with a chlorine atom attached to the 5th carbon atom and a carboxylic acid group attached to the 2nd carbon atom .Physical And Chemical Properties Analysis

5-Chloro-benzooxazole-2-carboxylic acid has a molecular weight of 197.58 . It appears as a light brown solid and should be stored in a freezer .Applications De Recherche Scientifique

Synthesis and Biological Activities

Antibacterial and Antifungal Properties : The compound has been utilized in the synthesis of various derivatives exhibiting antibacterial activity against organisms like Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. Additionally, its derivatives have been tested for antifungal activity, although they showed limited effectiveness in this regard (Chavan & Pai, 2007).

Potential Anti-Inflammatory and Cytotoxic Agent : Derivatives of 5-Chloro-benzooxazole-2-carboxylic acid have been synthesized and evaluated for anti-inflammatory and cytotoxic activities. Notably, some derivatives displayed significant anti-inflammatory properties and exhibited cytotoxic activity against cancer cell lines (Thakral et al., 2022).

Antimicrobial and Antifungal Applications : Novel arylidene derivatives synthesized from 5-Chloro-benzooxazole-2-carboxylic acid showed good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus, indicating potential for future drug discovery and development (Kathiravan et al., 2017).

Other Applications

Optical Nonlinearity Studies : Derivatives of 5-Chloro-benzooxazole-2-carboxylic acid have been explored in the context of optical nonlinearity, indicating potential for optical limiting applications. This highlights its potential in materials science, particularly in the development of new optical materials (Chandrakantha et al., 2013).

Vibrational and Quantum Chemical Studies : Detailed structural and vibrational investigations of derivatives have been conducted, providing insights into the electronic and steric influence of the carboxylic group on the skeletal frequencies of the compound. This research aids in understanding the compound’s chemical properties more deeply (Arjunan et al., 2013).

Analgesic and Antispasmodic Activities : Some derivatives have been investigated for their analgesic activity and displayed significant naloxone-sensitive analgesic activity in specific tests, suggesting potential therapeutic applications in pain management (Aydin et al., 2003).

Synthesis of Various Heterocyclic Scaffolds : It has been used as a building block for the synthesis of different heterocyclic compounds, showcasing its versatility in organic synthesis and potential in drug development (Křupková et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

5-chloro-1,3-benzoxazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJGNDXUMNGLIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438532 |

Source

|

| Record name | 5-Chloro-benzooxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-benzooxazole-2-carboxylic acid | |

CAS RN |

49559-65-1 |

Source

|

| Record name | 5-Chloro-benzooxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.